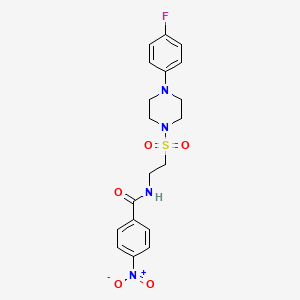

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide

Descripción

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is a synthetic organic compound featuring a piperazine core modified with a sulfonamide linkage, a 4-fluorophenyl group, and a 4-nitrobenzamide substituent. This structure combines electron-withdrawing (nitro) and lipophilic (fluorophenyl) groups, which may influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O5S/c20-16-3-7-17(8-4-16)22-10-12-23(13-11-22)30(28,29)14-9-21-19(25)15-1-5-18(6-2-15)24(26)27/h1-8H,9-14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMDLGKYZORBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of 4-(4-fluorophenyl)piperazine: This intermediate is synthesized by reacting 4-fluoroaniline with piperazine under controlled conditions.

Sulfonylation: The intermediate 4-(4-fluorophenyl)piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

Coupling with 4-nitrobenzoyl chloride: The final step involves coupling the sulfonylated intermediate with 4-nitrobenzoyl chloride to form N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperazine ring.

Aplicaciones Científicas De Investigación

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The piperazine ring and the nitrobenzamide moiety play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—piperazine-sulfonamide, fluorophenyl, and nitrobenzamide—are shared with several analogs in the literature. Below is a detailed comparison based on the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Piperazine-Sulfonamide Core: The target compound and analogs in –2 and 5–6 share this motif, which is associated with hydrogen-bonding capacity and metabolic stability.

Fluorophenyl Modifications :

- The 4-fluorophenyl group in the target compound is a common pharmacophore in CNS-targeting drugs. In , analogs like 6i and 6j incorporate bis(4-fluorophenyl)methyl groups, which increase lipophilicity and may enhance blood-brain barrier penetration compared to the target’s single fluorophenyl .

Nitrobenzamide vs. Other Benzamide Derivatives :

- The 4-nitrobenzamide group in the target compound introduces strong electron-withdrawing effects, which could stabilize the molecule or influence binding to aromatic-rich biological targets (e.g., kinases). In contrast, ’s compound uses a 4-methoxybenzamide, which is electron-donating and may reduce reactivity .

Synthetic Methodologies :

- The target compound’s synthesis likely parallels methods in –2, where sulfonamide coupling and nucleophilic substitution are standard. For example, details nitrobenzene intermediates reacted with piperazine sulfonamides under basic conditions (e.g., Et3N/DMSO) .

Physicochemical Properties :

- Melting points for analogs in range from 132°C to 230°C, suggesting that the target compound’s melting point may fall within this range depending on crystallinity. The nitro group in the target may elevate its melting point compared to methoxy-substituted analogs (e.g., ) .

Research Implications and Gaps

- The nitro group in the target may confer unique selectivity profiles .

- Pharmacokinetics : The absence of a pyridine or furan heterocycle (cf. and ) may reduce the target’s metabolic liability compared to these analogs. Further studies on solubility and logP are warranted.

Actividad Biológica

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Fluoro Group : Positioned at the para location of the benzamide moiety.

- Sulfonyl Group : Attached to a piperazine ring, enhancing solubility and binding affinity.

- Ethyl Linker : Connecting the sulfonyl group to the nitrobenzamide.

These structural features suggest a complex interaction with biological targets, which is crucial for its pharmacological properties.

The biological activity of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide primarily involves:

- Receptor Modulation : The compound is believed to interact with specific neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can modulate neurotransmitter systems, impacting mood and behavior, making it a candidate for treating neurological disorders such as anxiety and depression.

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in disease processes, which could lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Pharmacological Investigations

Research has demonstrated that N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide exhibits significant biological activity in various assays:

-

In Vitro Studies :

- The compound showed potent inhibition of specific receptor activities in cell lines, indicating its potential as a therapeutic agent.

- It was tested against various cancer cell lines, showing promising results in reducing cell viability through induced apoptosis.

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced symptoms of anxiety and depression, supporting its role as a neuromodulator.

Data Summary

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Inhibition of receptor activity in cancer cells | |

| In Vivo | Reduction of anxiety-like behaviors in rodents | |

| Mechanism | Modulation of serotonin/dopamine receptors |

Case Study 1: Neurological Disorders

A study investigated the effects of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide on rodent models of anxiety. The results indicated that administration led to significant reductions in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders.

Case Study 2: Cancer Research

Another study focused on the compound's effects on various cancer cell lines. It was found to induce apoptosis through specific pathways, highlighting its potential as an anticancer agent. The mechanism involved the inhibition of key enzymes responsible for cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.